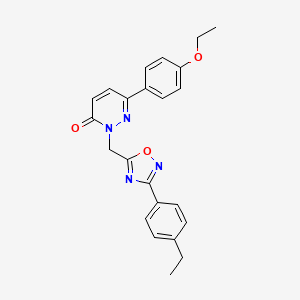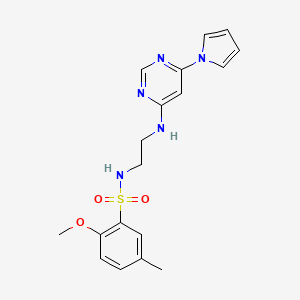
Methyl 7-methoxy-1H-indazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of indazole derivatives has been studied using various spectroscopic techniques. For example, the crystal structure of 7-methoxy-1H-indazole, a compound closely related to the target molecule, shows that the methoxy group lies in the plane of the indazole system.Chemical Reactions Analysis
Indazole derivatives, including “Methyl 7-methoxy-1H-indazole-5-carboxylate”, show notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating. This reactivity is important in chemical synthesis and analysis.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 206.2 . It is an off-white solid . The IUPAC name is methyl 7-methoxy-1H-indazole-3-carboxylate .科学的研究の応用
Methyl 7-methoxy-1H-indazole-5-carboxylate has been studied for its potential to modulate a variety of biochemical and physiological processes, including the regulation of gene expression, the modulation of cell signaling pathways, and the inhibition of enzymes. This compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been studied for its potential to modulate the activity of enzymes involved in the metabolism of lipids, such as lipoxygenases. In addition, this compound has been studied for its potential to modulate the activity of enzymes involved in the metabolism of carbohydrates, such as glucosidases.
作用機序
Target of Action
Methyl 7-methoxy-1H-indazole-5-carboxylate is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new therapeutic derivatives. The primary targets of this compound are likely to be similar to those of other indazole derivatives, which include various receptors involved in a wide range of biological activities .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways. For example, they can inhibit the oxidation of arachidonic acid, a key step in the biosynthesis of leukotrienes, which are involved in inflammatory responses . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of 5-lipoxygenase, it could potentially reduce inflammation by decreasing the production of leukotrienes .
実験室実験の利点と制限
Methyl 7-methoxy-1H-indazole-5-carboxylate has several advantages for use in lab experiments. First, this compound is relatively stable and can be stored at room temperature for extended periods of time. Second, this compound is relatively inexpensive and can be easily synthesized in the laboratory. Third, this compound has been studied for its potential to modulate a variety of biochemical and physiological processes, making it a useful tool for studying the mechanisms of these processes. However, there are several limitations to using this compound in lab experiments. First, this compound has not been extensively studied and its exact mechanism of action is not yet fully understood. Second, this compound has not been extensively tested in vivo, making it difficult to predict its effects in a living organism.
将来の方向性
Methyl 7-methoxy-1H-indazole-5-carboxylate has a wide range of potential applications in scientific research. In the future, this compound could be studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, lipids, and carbohydrates. In addition, this compound could be studied for its potential to modulate the activity of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and nuclear hormone receptors. Finally, this compound could be studied for its potential to modulate the activity of transcription factors, such as NF-κB and AP-1.
合成法
Methyl 7-methoxy-1H-indazole-5-carboxylate is synthesized from two main precursors: 7-methoxy-1H-indazole-5-carboxylic acid and methyl iodide. The synthesis involves a two-step process, beginning with the condensation reaction of 7-methoxy-1H-indazole-5-carboxylic acid and methyl iodide to form the intermediate 7-methoxy-1H-indazole-5-carboxylic acid methyl ester. This intermediate is then reacted with sodium hydroxide to form the final product, this compound.
Safety and Hazards
“Methyl 7-methoxy-1H-indazole-5-carboxylate” is considered hazardous . It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
特性
IUPAC Name |
methyl 7-methoxy-1H-indazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-4-6(10(13)15-2)3-7-5-11-12-9(7)8/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIYVZMILPWSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NN=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2900354.png)
![3-[(5-Bromothiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B2900357.png)


![3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2900362.png)
![(E)-N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900363.png)
![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2900365.png)




![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2900375.png)
![{2-[5-(4-Methoxyphenyl)-1-(methylsulfonyl)(2-pyrazolin-3-yl)]phenyl}(methylsul fonyl)amine](/img/structure/B2900376.png)